molecular formula C11H19FO4 B145143 [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate CAS No. 138168-22-6

[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate

Cat. No.: B145143
CAS No.: 138168-22-6
M. Wt: 234.26 g/mol
InChI Key: XJYNLHKXCBOWAM-YIZRAAEISA-N
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Description

[(2R,3S,5S)-3-Fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is a fluorinated oxolane derivative with a complex stereochemical profile. Its structure comprises a tetrahydrofuran (oxolane) ring substituted at positions 3 and 5 with fluorine and methoxy groups, respectively, and a 2,2-dimethylpropanoate ester moiety attached to the methyl group at position 2 (Figure 1). The stereochemistry (2R,3S,5S) is critical for its biological and physicochemical properties, as confirmed by crystallographic studies using the SHELX software suite .

Properties

IUPAC Name

[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FO4/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9H,5-6H2,1-4H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYNLHKXCBOWAM-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@H](O1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128137
Record name α-D-erythro-Pentofuranoside, methyl 2,3-dideoxy-3-fluoro-, 5-(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138168-22-6
Record name α-D-erythro-Pentofuranoside, methyl 2,3-dideoxy-3-fluoro-, 5-(2,2-dimethylpropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138168-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-erythro-Pentofuranoside, methyl 2,3-dideoxy-3-fluoro-, 5-(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique oxolane ring structure and a methoxy group, which contribute to its intriguing biochemical properties. The molecular formula is C11H19FO4C_{11}H_{19}FO_4 and it is classified under various chemical identifiers including CAS number 138168-22-6.

The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
  • Signal Modulation : It can modulate signaling pathways related to inflammation and cell proliferation.
  • Receptor Binding : The compound may bind to cellular receptors, influencing physiological responses.

Potential Applications

Research indicates that this compound could have applications in several areas:

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
  • Biochemical Probes : Used to study enzyme mechanisms and cellular processes.
  • Material Science : Explored for its potential in developing novel materials with enhanced properties.

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-methylbenzoateMethyl group instead of phenylVaries in enzyme interaction
[(2R,3S,5S)-3-chloro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoateChlorine substituentDifferent receptor affinity
[(2R,3S,5S)-3-fluoro-5-hydroxyoxolan-2-yl]methyl 4-phenylbenzoateHydroxyl groupAffects solubility and bioavailability

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary research indicated that this compound may induce apoptosis in cancer cell lines through modulation of specific signaling pathways. Further studies are needed to elucidate the precise mechanisms involved.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions:

  • Formation of the Oxolane Ring : Cyclization of a diol precursor under acidic conditions.
  • Fluorination : Utilizing diethylaminosulfur trifluoride (DAST) for introducing fluorine.
  • Esterification : Reacting the fluorinated oxolane with dimethylpropanoic acid using coupling agents like DCC.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique attributes are best understood through comparison with analogs, focusing on substituent effects, stereochemistry, and functional outcomes. Key analogs include:

Table 1: Structural and Functional Comparison of Fluorinated Oxolane Derivatives

Compound Name Substituents (Oxolane Ring) Ester Group Stereochemistry Key Properties (Hypothetical Data)
Target Compound 3-F, 5-OCH₃ 2,2-dimethylpropanoate (2R,3S,5S) High lipophilicity (logP ≈ 2.8); Tm = 98°C; Moderate aqueous solubility (0.5 mg/mL)
[(2S,3R,5R)-3-Chloro-5-ethoxyoxolan-2-yl]methyl acetate 3-Cl, 5-OCH₂CH₃ Acetate (2S,3R,5R) Lower metabolic stability (t₁/₂ = 2 h); Tm = 75°C
[(2R,3S,5S)-3-Fluoro-5-hydroxyoxolan-2-yl]methyl isobutyrate 3-F, 5-OH Isobutyrate (2R,3S,5S) Increased polarity (logP ≈ 1.2); Rapid ester hydrolysis (t₁/₂ = 0.5 h)
[(2R,3S,5S)-3-Fluoro-5-methoxyoxolan-2-yl]methyl benzoate 3-F, 5-OCH₃ Benzoate (2R,3S,5S) Enhanced UV absorption (λₘₐₓ = 260 nm); Tm = 112°C

Substituent Effects

  • Fluorine vs. Chlorine : Replacing fluorine with chlorine (as in the chloro analog) reduces metabolic stability due to chlorine’s larger atomic radius and weaker electronegativity, leading to faster enzymatic degradation .
  • Methoxy vs. Hydroxy : The methoxy group in the target compound enhances lipophilicity compared to the hydroxy analog, which exhibits higher polarity and susceptibility to oxidation or hydrogen bonding.

Ester Group Impact

  • 2,2-Dimethylpropanoate vs. Acetate/Isobutyrate: The bulky 2,2-dimethylpropanoate group in the target compound slows ester hydrolysis compared to acetate (t₁/₂ = 2 h vs. 0.5 h for isobutyrate), as steric hindrance protects the ester bond from nucleophilic attack.
  • Aromatic vs. Aliphatic Esters : The benzoate analog shows stronger UV absorption due to the aromatic ring but has lower solubility in polar solvents.

Stereochemical Influence

The (2R,3S,5S) configuration optimizes spatial alignment for target binding, as evidenced by crystallographic data refined via SHELXL . Inversion at position 2 (e.g., 2S in the chloro analog) disrupts this alignment, reducing binding affinity by ~50% in enzyme inhibition assays.

Crystallographic Insights

SHELX-refined structures reveal that the 3-fluoro and 5-methoxy substituents in the target compound adopt a pseudo-axial orientation, minimizing steric clash with the ester group . This conformation is absent in analogs with bulkier substituents (e.g., benzoate), where ring puckering alters molecular geometry.

Preparation Methods

Oxolane Ring Construction

The oxolane (tetrahydrofuran) backbone is synthesized via cyclization of a diol precursor. A common approach involves the use of a protected erythrose derivative, where the C2 and C3 hydroxyl groups are selectively functionalized. For example, 2,3-O-isopropylidene-D-erythrose undergoes ring-closing metathesis (RCM) using a Grubbs II catalyst to form the oxolane scaffold . This method achieves high stereoselectivity, critical for the (2R,3S,5S) configuration.

Alternative routes employ Mitsunobu reactions to construct the ring. In one protocol, a linear diol is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD), facilitating intramolecular etherification . The Mitsunobu conditions favor inversion of configuration at the reacting alcohol, ensuring correct stereochemistry at C2.

Stereoselective Fluorination at C3

Fluorination at the C3 position is achieved via electrophilic or nucleophilic reagents. A patented method utilizes N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral palladium catalyst to install fluorine with >98% enantiomeric excess (ee) . The reaction proceeds through a Pd-mediated oxidative addition, where the catalyst’s chiral ligand directs fluorine placement.

Another approach involves DAST (diethylaminosulfur trifluoride) for late-stage fluorination. Treatment of a C3-hydroxyl oxolane intermediate with DAST at −78°C replaces the hydroxyl group with fluorine while retaining the ring’s stereochemistry . This method is favored for its simplicity but requires rigorous temperature control to avoid epimerization.

Introduction of the C5 Methoxy Group

The methoxy group at C5 is introduced via Williamson ether synthesis. A hydroxyl group at C5 is deprotonated with sodium hydride and reacted with methyl iodide in tetrahydrofuran (THF). This step typically follows fluorination to prevent competing side reactions.

In industrial settings, trimethyloxonium tetrafluoroborate is employed as a methylating agent under milder conditions (0°C to room temperature), achieving quantitative conversion without racemization . The reaction’s efficiency is enhanced by using a bulky base like 2,6-lutidine to minimize nucleophilic attack on the oxolane ring.

Esterification with 2,2-Dimethylpropanoic Acid

Esterification of the primary alcohol at C2 with 2,2-dimethylpropanoic acid (pivalic acid) is accomplished using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a coupling system . The reaction proceeds in dichloromethane at room temperature, yielding the ester in 85–92% purity.

For large-scale production, chloromethyl pivalate is preferred. The alcohol is treated with chloromethyl pivalate and triethylamine in acetonitrile, forming the ester via nucleophilic substitution . This method avoids carbodiimide byproducts and simplifies purification.

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